An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol
An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethanol
CAS Number: 66774-02-5
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol, a triarylmethanol derivative, is a compound of significant interest in pharmaceutical research and development. Primarily recognized as a key intermediate and a known impurity in the synthesis of the widely used antifungal agent, Clotrimazole, this molecule also exhibits intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenylmethanol, encompassing its chemical and physical properties, synthesis methodologies, analytical techniques, and its established biological and pharmacological profile.
Chemical and Physical Properties
(2-Chlorophenyl)diphenylmethanol is a white to off-white crystalline solid. Its chemical structure consists of a central methanol carbon atom bonded to a 2-chlorophenyl group and two phenyl groups. This structure contributes to its lipophilic nature and its specific physical and chemical characteristics.
Table 1: Physicochemical Properties of (2-Chlorophenyl)diphenylmethanol
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅ClO | [4][5] |
| Molecular Weight | 294.77 g/mol | [4][5] |
| Melting Point | 91-92 °C | |
| Boiling Point | 447.6 °C at 760 mmHg | |
| Density | 1.216 g/cm³ | |
| LogP | 4.62 | [6] |
| pKa | 12.36 ± 0.29 (Predicted) | [6] |
Synonyms: o-Chlorophenyldiphenylmethanol, (o-Chlorophenyl)diphenylmethanol, Clotrimazole EP Impurity A.[1][3]
Synthesis and Experimental Protocols
(2-Chlorophenyl)diphenylmethanol is primarily synthesized as a precursor to Clotrimazole. The most common synthetic route involves a Grignard reaction.
Grignard Reaction Synthesis
A typical synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate ester or ketone.
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Methyl 2-Chlorobenzoate: The Grignard reagent is cooled to 0°C, and a solution of methyl 2-chlorobenzoate in anhydrous diethyl ether is added dropwise.
-
Reaction with Benzophenone: Alternatively, 1-Chloro-2-iodobenzene can be reacted with (trimethylsilyl)methylmagnesium chloride, followed by the addition of benzophenone.[7]
-
Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as acetic acid or by column chromatography.
Role in Clotrimazole Synthesis
(2-Chlorophenyl)diphenylmethanol is a direct precursor to Clotrimazole. The synthesis involves the chlorination of the hydroxyl group followed by substitution with imidazole.
Experimental Protocol: Conversion to Clotrimazole
-
Chlorination: (2-Chlorophenyl)diphenylmethanol is dissolved in a suitable solvent like toluene. A chlorinating agent, such as thionyl chloride, is added, often with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to facilitate the conversion to (2-chlorophenyl)diphenylchloromethane.[8]
-
Condensation with Imidazole: The resulting chlorinated intermediate, without isolation, is then reacted with imidazole in the presence of a base, such as triethylamine, to yield Clotrimazole.[8]
-
Purification: The final product, Clotrimazole, is then purified by crystallization.
Analytical Methods
As a pharmaceutical impurity and intermediate, the accurate analysis of (2-Chlorophenyl)diphenylmethanol is crucial. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
Table 2: Analytical Techniques for (2-Chlorophenyl)diphenylmethanol
| Technique | Details |
| HPLC | Used for purity assessment and as a reference standard for Clotrimazole analysis.[1] |
| GC-MS | Provides structural confirmation and can be used for impurity profiling.[4] |
| NMR Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation and confirmation.[9] |
| IR Spectroscopy | To identify functional groups present in the molecule.[9] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern.[9] |
Experimental Protocol: HPLC Analysis
A standard HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity.
Biological Activity and Applications
While primarily known as a Clotrimazole impurity, (2-Chlorophenyl)diphenylmethanol exhibits its own biological effects.
Antifungal Activity
It is described as an antifungal drug that functions by blocking calcium ionophores in fungal cells.[5] This mechanism disrupts calcium homeostasis, which is essential for fungal growth and virulence.
Calcium Channel Blocker
(2-Chlorophenyl)diphenylmethanol is characterized as a weak calcium channel blocker.[10][11] This activity is likely responsible for some of its observed pharmacological effects.
Inhibition of Slow Afterhyperpolarization (sIHP)
It has been identified as an inhibitor of the slow afterhyperpolarization (sIHP) in neurons, with an IC₅₀ of 1-2 μM.[10][11] The sIHP is a key regulator of neuronal excitability, and its inhibition can lead to increased neuronal firing.
Toxicology and Safety
(2-Chlorophenyl)diphenylmethanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][12] It may also cause respiratory irritation.[4][12]
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[12]
Conclusion
(2-Chlorophenyl)diphenylmethanol is a molecule with a dual identity. It is an essential building block in the industrial synthesis of the antifungal drug Clotrimazole, and its presence as an impurity necessitates robust analytical monitoring. Concurrently, its own modest biological activities as an antifungal agent and a modulator of ion channels present potential avenues for further investigation in drug discovery and pharmacology. This guide has provided a detailed technical overview to support researchers and scientists in their work with this compound.
References
- 1. (2-Chlorophenyl)diphenylmethanol | LGC Standards [lgcstandards.com]
- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Chlorophenyl)diphenylmethanol | 66774-02-5 | FC162386 [biosynth.com]
- 6. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL|66774-02-5|lookchem [lookchem.com]
- 7. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 9. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL(66774-02-5) 1H NMR [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
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